3,4-Difluorobenzonitrile

Catalog No.
S708917
CAS No.
64248-62-0
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzonitrile

CAS Number

64248-62-0

Product Name

3,4-Difluorobenzonitrile

IUPAC Name

3,4-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)F

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F

Precursor for Fluorinated Herbicides:

One prominent application of 3,4-difluorobenzonitrile lies in the synthesis of fluorinated phenoxy herbicides. These herbicides exhibit improved selectivity and environmental persistence compared to their non-fluorinated counterparts. Studies have shown that incorporating fluorine atoms into the structure enhances herbicidal activity while reducing the overall dosage required, leading to potentially lower environmental impact [].

Synthesis of Fluorine-Substituted Benzyl Amides:

Another research application involves the use of 3,4-difluorobenzonitrile as a building block for the synthesis of fluorine-substituted benzyl amides. These amides possess various potential applications, including in medicinal chemistry and material science research [].

3,4-Difluorobenzonitrile is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. Its molecular formula is C7_7H3_3F2_2N, and it has a molecular weight of approximately 139.1 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which can influence its reactivity and interactions in various chemical environments .

, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. One significant reaction is the halogen-exchange reaction, where 3,4-dichlorobenzonitrile is treated with potassium fluoride to yield 3,4-difluorobenzonitrile. This reaction typically occurs in polar aprotic solvents like dimethyl imidazolone under controlled temperatures .

Another method involves reacting 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, followed by treatment with ammonia to form 3,4-difluorobenzamide, which can then be converted into 3,4-difluorobenzonitrile through dehydration reactions .

The biological activity of 3,4-difluorobenzonitrile has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on cell viability and proliferation. The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and biological activity compared to non-fluorinated analogs .

Several synthesis methods for 3,4-difluorobenzonitrile have been documented:

  • Halogen Exchange Reaction:
    • Reacting 3,4-dichlorobenzonitrile with potassium fluoride in a polar aprotic solvent like dimethyl imidazolone at elevated temperatures (200-230 °C) yields high-purity 3,4-difluorobenzonitrile .
  • Lewis Acid Catalyzed Reaction:
    • Starting from 1,2-difluorobenzene and trichloroacetic chloride under Lewis acid catalysis followed by ammonia treatment to produce an intermediate that is dehydrated to form the target compound .
  • Alternative Methods:
    • Other methods include using different solvents or catalysts to optimize yield and purity based on industrial requirements .

3,4-Difluorobenzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Used in the development of agrochemicals due to its potential herbicidal properties.
  • Material Science: Employed in the synthesis of polymers and other materials where fluorinated compounds are desirable for their stability and chemical resistance .

Studies on interaction mechanisms involving 3,4-difluorobenzonitrile focus on its reactivity with nucleophiles and electrophiles. The compound's unique electronic properties due to fluorination allow it to engage in specific interactions that can lead to novel derivatives with enhanced biological or chemical properties. Research indicates that modifications at the nitrile group or further substitutions on the benzene ring can significantly alter its reactivity and biological profile .

Several compounds share structural similarities with 3,4-difluorobenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzonitrileC7_7H5_5NNo fluorine substituents; baseline compound.
3-FluorobenzonitrileC7_7H4_4FNOne fluorine at position 3; less electron-withdrawing effect than difluoro variant.
4-FluorobenzonitrileC7_7H4_4FNOne fluorine at position 4; similar reactivity but different selectivity in reactions.
2,5-DifluorobenzonitrileC7_7H4_4F2_2NFluorines at positions 2 and 5; alters electronic distribution compared to para-substituted variants.

The uniqueness of 3,4-difluorobenzonitrile lies in its dual fluorination pattern that enhances both its chemical stability and biological activity compared to its mono-fluorinated counterparts. This distinctive feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64248-62-0

Wikipedia

3,4-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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